molecular formula C27H26N6O B14969314 2-(benzyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

2-(benzyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B14969314
M. Wt: 450.5 g/mol
InChI Key: AZBDRHLIVOYEGP-UHFFFAOYSA-N
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Description

2-[BENZYL({4-[(4-METHYLPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL})AMINO]ETHAN-1-OL is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[BENZYL({4-[(4-METHYLPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL})AMINO]ETHAN-1-OL typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-methylphenylamino group: This step may involve a nucleophilic substitution reaction.

    Attachment of the benzyl group: This can be done through a benzylation reaction.

    Final coupling with ethan-1-ol: This step may involve a condensation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[BENZYL({4-[(4-METHYLPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL})AMINO]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: This reaction can result in the reduction of specific functional groups.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[BENZYL({4-[(4-METHYLPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL})AMINO]ETHAN-1-OL has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study specific biological pathways.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[BENZYL({4-[(4-METHYLPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL})AMINO]ETHAN-1-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-[BENZYL({4-[(4-METHYLPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL})AMINO]ETHAN-1-OL: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives.

    Other similar compounds: These may include derivatives with different substituents on the pyrazolo[3,4-d]pyrimidine core or variations in the benzyl or ethan-1-ol groups.

Uniqueness

The uniqueness of 2-[BENZYL({4-[(4-METHYLPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL})AMINO]ETHAN-1-OL lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C27H26N6O

Molecular Weight

450.5 g/mol

IUPAC Name

2-[benzyl-[4-(4-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C27H26N6O/c1-20-12-14-22(15-13-20)29-25-24-18-28-33(23-10-6-3-7-11-23)26(24)31-27(30-25)32(16-17-34)19-21-8-4-2-5-9-21/h2-15,18,34H,16-17,19H2,1H3,(H,29,30,31)

InChI Key

AZBDRHLIVOYEGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(CCO)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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